molecular formula C22H18F2N4O3 B11209641 7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11209641
M. Wt: 424.4 g/mol
InChI Key: YPLKRLBMLGMMEL-UHFFFAOYSA-N
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Description

7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with difluorophenyl and ethylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a pyrimidine derivative can form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a difluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially leading to the formation of fluorinated alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where the difluorophenyl or ethylphenyl groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fluorinated alcohols or hydrocarbons.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

7-(2,4-Difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest.

    Medicine: Explored for its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors makes it a candidate for drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2,4-Difluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid: Shares a similar core structure but lacks the ethylphenylcarbamoyl group.

    7-(2-Fluorophenyl)-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid: Similar structure with a single fluorine atom and different substituents.

Uniqueness

The presence of both the difluorophenyl and ethylphenylcarbamoyl groups in 7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid imparts unique chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H18F2N4O3

Molecular Weight

424.4 g/mol

IUPAC Name

7-(2,4-difluorophenyl)-3-[(2-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H18F2N4O3/c1-2-12-5-3-4-6-17(12)27-21(29)15-11-25-28-19(10-18(22(30)31)26-20(15)28)14-8-7-13(23)9-16(14)24/h3-11,19,26H,2H2,1H3,(H,27,29)(H,30,31)

InChI Key

YPLKRLBMLGMMEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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